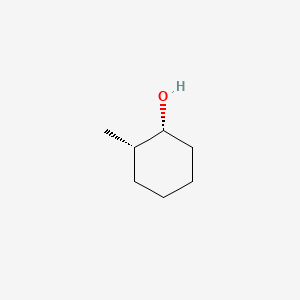
cis-2-Methylcyclohexanol
Übersicht
Beschreibung
cis-2-Methylcyclohexanol: is an organic compound with the molecular formula C7H14O . It is a stereoisomer of 2-methylcyclohexanol, characterized by the cis configuration of the methyl and hydroxyl groups on the cyclohexane ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
cis-2-Methylcyclohexanol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent Studies: The compound is utilized in studies investigating the effects of organic solvents on enzyme activity, such as epoxide hydrolase.
Material Science: this compound is employed in the preparation of esters and other derivatives used in material science research.
Biochemische Analyse
Biochemical Properties
cis-2-Methylcyclohexanol plays a significant role in biochemical reactions, particularly in dehydration reactions. It interacts with enzymes such as epoxide hydrolase and various basic catalysts like alkaline earth oxides . These interactions facilitate the conversion of this compound into other compounds, demonstrating its importance in organic synthesis and biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cell membranes, potentially altering the permeability and transport of molecules across the cell membrane . Additionally, its interaction with cellular enzymes can lead to changes in metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzymes. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of different products. For instance, the dehydration of this compound catalyzed by alumina and phosphoric acid results in the formation of methylcyclohexene . These reactions highlight the compound’s role in enzyme inhibition or activation and its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo dehydration reactions over time, leading to the formation of different products . These temporal changes can affect the compound’s efficacy and safety in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. The compound’s role in dehydration reactions, catalyzed by enzymes like epoxide hydrolase, highlights its importance in metabolic processes . These interactions can influence metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . These factors play a critical role in determining the compound’s efficacy and safety in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydration of 2-Methylcyclohexene: One common method for synthesizing cis-2-methylcyclohexanol involves the hydration of 2-methylcyclohexene. This reaction typically uses an acid catalyst such as sulfuric acid to add water across the double bond, resulting in the formation of the alcohol.
Reduction of 2-Methylcyclohexanone: Another method involves the reduction of 2-methylcyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process yields this compound as one of the products.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methylcyclohexanone. This process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2-Methylcyclohexanol can undergo oxidation reactions to form 2-methylcyclohexanone. Common oxidizing agents for this transformation include chromic acid and potassium permanganate.
Dehydration: When treated with strong acids like sulfuric acid, this compound can undergo dehydration to form 1-methylcyclohexene and 3-methylcyclohexene.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming corresponding alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Concentrated sulfuric acid, heat.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-Methylcyclohexanone.
Dehydration: 1-Methylcyclohexene, 3-Methylcyclohexene.
Substitution: Alkyl halides (e.g., 2-methylcyclohexyl chloride).
Wirkmechanismus
The mechanism of action of cis-2-methylcyclohexanol in chemical reactions often involves the formation of carbocation intermediates. For example, during dehydration, the hydroxyl group is protonated by an acid, leading to the formation of an oxonium ion. This ion then loses water to form a carbocation, which can rearrange to form more stable products like 1-methylcyclohexene and 3-methylcyclohexene.
Vergleich Mit ähnlichen Verbindungen
trans-2-Methylcyclohexanol: The trans isomer of 2-methylcyclohexanol, where the methyl and hydroxyl groups are on opposite sides of the cyclohexane ring.
2-Methylcyclohexanone: The ketone derivative of 2-methylcyclohexanol.
1-Methylcyclohexanol: An isomer with the methyl group at the 1-position instead of the 2-position.
Uniqueness: cis-2-Methylcyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans isomer or other similar compounds.
Eigenschaften
CAS-Nummer |
7443-70-1 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(1S,2R)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
NDVWOBYBJYUSMF-RQJHMYQMSA-N |
SMILES |
CC1CCCCC1O |
Isomerische SMILES |
C[C@@H]1CCCC[C@@H]1O |
Kanonische SMILES |
CC1CCCCC1O |
Key on ui other cas no. |
7443-70-1 |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-2-methylcyclohexanol in gas hydrate research?
A1: this compound has been identified as a guest species capable of forming methane-structure-H hydrates. [] This finding expands the understanding of potential hydrate formers and their influence on gas hydrate formation conditions.
Q2: How does the position of the methyl group on the cyclohexane ring influence gas hydrate formation?
A2: Research indicates that the decomposition pressure of methane-structure-H hydrates formed with methylcyclohexanol isomers varies depending on the methyl group's position. The decomposition pressures increase in the following order: 1-methylcyclohexanol < this compound < trans-2-methylcyclohexanol < cis-4-methylcyclohexanol < trans-4-methylcyclohexanol. This suggests that the steric hindrance imposed by the methyl group plays a role in hydrate stability. []
Q3: Can microorganisms differentiate between cis- and trans-2-methylcyclohexyl acetate for enantioselective hydrolysis?
A3: Yes, specific microorganisms exhibit enantioselectivity when hydrolyzing (±)-trans and cis-2-methylcyclohexyl acetates. The enzymatic activity preferentially hydrolyzes the acetate group from one enantiomer over the other, resulting in the production of (−)-trans-2-methylcyclohexanol with (+)-trans-2-methylcyclohexyl acetate and (−)-cis-2-methylcyclohexanol with (+)-cis-2-methylcyclohexyl acetate. This highlights the potential for using microorganisms in the chiral resolution of these compounds. []
Q4: How does the configuration of 2-methylcyclohexanone influence its biotransformation by Glomerella cingulata?
A4: Glomerella cingulata exhibits stereospecific reduction of (±)-2-methylcyclohexanone. The (2R)-ketone is specifically converted to (+)-cis-2-methylcyclohexanol (1S-2R) with high enantiomeric excess (92% ee), demonstrating the organism's selectivity for this specific configuration. []
Q5: Does this compound exhibit different dielectric properties compared to its trans isomer?
A5: Yes, the steric arrangement of the methyl group significantly impacts the dielectric properties. The Kirkwood correlation factor (g) of trans-2-methylcyclohexanol is larger than that of this compound. This difference is attributed to the lower steric hindrance in the trans isomer, allowing for greater hydrogen bonding association between molecules. Notably, the g value for this compound at 298 K is unusually low (0.75). []
Q6: How does the structure of this compound influence its reactivity in acid-catalyzed dehydration reactions?
A6: The cis configuration of the methyl group in this compound favors an E2 elimination mechanism during acid-catalyzed dehydration, leading to a higher reaction rate compared to 4-methylcyclohexanol, which undergoes an E1 mechanism. This difference highlights the impact of steric factors on the preferred reaction pathway and subsequent activity. []
Q7: Can this compound be resolved using chiral stationary phase HPLC?
A7: Yes, this compound can be effectively resolved by converting it to its benzoate or 3,5-dichlorobenzoate derivative and separating the enantiomers using high-performance liquid chromatography (HPLC) on a chiral stationary phase, specifically (+)-poly(triphenylmethyl methacrylate). This technique allows for the separation and analysis of the individual enantiomers. []
Q8: Have any studies explored the gas-phase acidity of this compound?
A8: Yes, researchers have determined the gas-phase acidity (ΔG°acid) of this compound using kinetic methods based on competitive fragmentations of cluster ions. The estimated ΔG°acid value for this compound is 364.1 ± 0.1 kcal/mol, providing insights into its intrinsic acidity in the absence of solvent effects. []
Q9: Has this compound been investigated as a substrate for biocatalytic transformations?
A9: Yes, studies have explored the ability of fresh leaves from various Passiflora species to catalyze the oxidation of this compound. While the specific activity towards this substrate varied between species, these findings highlight the potential of using readily available plant materials for biocatalytic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


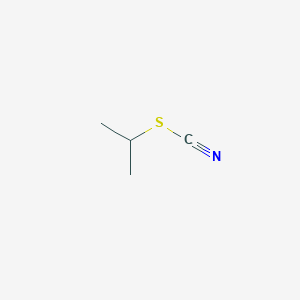
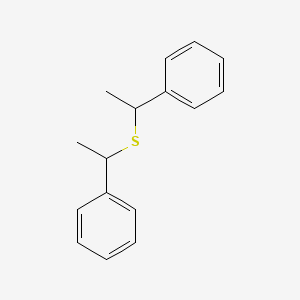
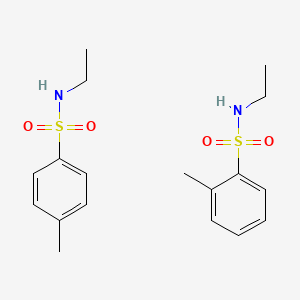
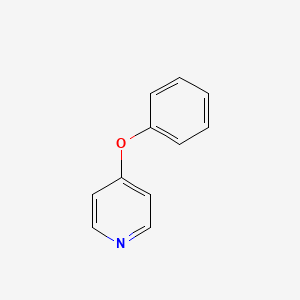


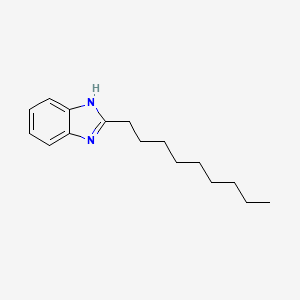


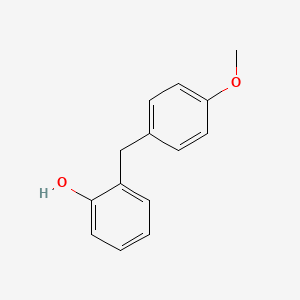
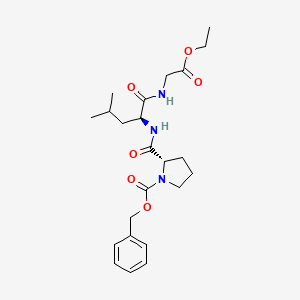

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)

